Structural Scaffold Differentiation: 2,5-Dimethyl-1-(naphthalen-1-yl)pyrrole Core vs. Non-Naphthyl PAI-1 Inhibitor Tiplaxtinin
The compound features a 2,5-dimethylpyrrole ring N-substituted with a naphthalen-1-yl group, structurally distinct from the 1-benzyl-3-phenylindole core of the PAI-1 inhibitor tiplaxtinin (PAI‑039) [1]. Tiplaxtinin inhibits PAI-1 with an IC50 of 2.7 µM , whereas the pyrrolo-naphthyl series of US7186749 provides an alternative chemotype for PAI-1 modulation [2]. Quantitative PAI-1 inhibition data for the target compound are not publicly available; differentiation is therefore scaffold‑based at this time.
| Evidence Dimension | PAI-1 inhibition and scaffold class |
|---|---|
| Target Compound Data | Pyrrolo-naphthyl scaffold; PAI-1 IC50 not reported |
| Comparator Or Baseline | Tiplaxtinin (PAI-039): IC50 = 2.7 µM; 1-benzyl-3-phenylindole scaffold |
| Quantified Difference | Not available (no target compound PAI-1 IC50) |
| Conditions | Enzymatic PAI-1 inhibition assay (tiplaxtinin) |
Why This Matters
The distinct scaffold may circumvent existing intellectual property constraints and offer alternative SAR entry points for PAI‑1‑targeted research.
- [1] PubChem CID 2106680. 2-cyano-3-(2,5-dimethyl-1-(naphthalen-1-yl)-1H-pyrrol-3-yl)prop-2-enoic acid. National Center for Biotechnology Information, 2025. View Source
- [2] US Patent 7,186,749 B2. Pyrrolo-naphthyl acids and methods for using them. Commons TJ, Jenkins DJ; Wyeth, 2007. View Source
